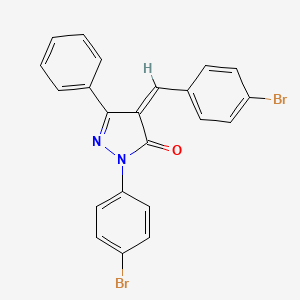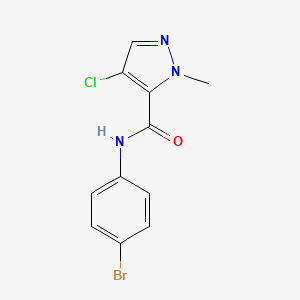![molecular formula C21H20N2O2 B5346761 2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the family of naphthoquinones. It is an important compound in the field of research due to its various applications in the biological and chemical sciences. Menadione was first synthesized in 1939 by Paul Karrer, a Swiss chemist, and has since been used in numerous studies.
作用機序
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is involved in the electron transport chain in the mitochondria, where it acts as an electron acceptor. It is also involved in the biosynthesis of vitamin K, which is essential for blood clotting. This compound has been shown to generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
実験室実験の利点と制限
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it has several limitations, such as its toxicity and potential for generating ROS, which can interfere with the results of experiments.
将来の方向性
There are several future directions for research on 2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, including its potential use in cancer therapy, its role in oxidative stress and aging, and its potential as an antimicrobial agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is an important compound in scientific research due to its various applications in the biological and chemical sciences. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成法
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be synthesized using various methods, one of which is the condensation of 2-methyl-1,4-naphthoquinone with aniline and pyrrolidine. The reaction occurs in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques, such as recrystallization and chromatography.
科学的研究の応用
2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has various applications in scientific research, including its use as a redox-active compound, a pro-oxidant, and a co-factor for enzymes. It is also used as a model compound for studying the mechanism of action of vitamin K in the body. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(N-methylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-22(15-9-3-2-4-10-15)18-19(23-13-7-8-14-23)21(25)17-12-6-5-11-16(17)20(18)24/h2-6,9-12H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPVLAAQLTDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)

![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5346727.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-ethyl-1H-pyrazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5346741.png)
![8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B5346746.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)
![5-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5346757.png)